molecular formula C54H78O27 B015204 Actinotetraose hexatiglate CAS No. 216590-44-2

Actinotetraose hexatiglate

Cat. No. B015204
M. Wt: 1159.2 g/mol
InChI Key: BHAUYHDLIURVPC-ZNKXWPPQSA-N
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Description

Synthesis Analysis

The synthesis of actinotetraose hexatiglate involves isolating it from the mycelia of Actinomycete bacteria. Studies have detailed the isolation processes, identifying actinotetraose hexatiglate as a significant compound produced by these microorganisms. The synthesis process is crucial for obtaining pure samples for further study and analysis, providing insights into its molecular structure and potential chemical properties (Rickards et al., 1998; Guo et al., 2013).

Molecular Structure Analysis

Actinotetraose hexatiglate's molecular structure is characterized by its glucotetraose skeleton, a result of its non-reducing sugar composition. This structure is unique among glucotetraoses, contributing to its distinct chemical reactions and properties. The structural elucidation involves advanced techniques such as NMR and MS analyses, which have been instrumental in identifying the compound's precise molecular configuration (Guo et al., 2013).

Scientific Research Applications

Marine Actinomycete Genus Salinispora: A Model for Natural Product Research

Actinotetraose hexatiglate is associated with the marine actinomycete genus Salinispora, a significant source for novel natural products. The genus has been developed as a model for natural product research, focusing on the unique chemical structures derived from it, their biological activities, and the synthetic and biosynthetic studies they have inspired. Advances in genome mining and genetic engineering techniques have furthered the exploration of products from specific biosynthetic gene clusters, showcasing the biosynthetic diversity emanating from a narrowly defined genus (Jensen, Moore, & Fenical, 2015).

Environmental Protection and Water Treatment

Actinotetraose hexatiglate, like other complex compounds, might be present in natural water environments or industrial effluents, where its transformation into various intermediates can pose monitoring and treatment challenges. Research into compounds like acetaminophen (ACT) informs strategies for handling such complex compounds in water systems. Studies show that ACT can transform into different intermediates, depending on environmental conditions, stressing the need for advanced treatment technologies in water and wastewater plants to manage these compounds and their metabolites (Vo et al., 2019).

Biofertilizers and Agricultural Applications

Actinotetraose hexatiglate's relation to Actinobacteria is crucial in the field of biofertilizers. Actinobacteria-based biofertilizers, particularly those focusing on phosphate solubilization, are seen as a beacon of hope for rock phosphate bioformulation. These biofertilizers, in combination with chemical fertilizers, can revolutionize agricultural practices, overcoming the solubility challenges of direct rock phosphate application (Soumare et al., 2020).

Nanotechnology in Agriculture

The development of nanoagrochemicals, including nanopesticides and nanofertilizers, is an emerging field with the potential to transform agricultural practices significantly. Actinotetraose hexatiglate, owing to its complex structure, may inspire the formulation of such advanced agricultural products. The scientific community is critically evaluating the progress made in this field over the last decade, examining products that might soon emerge on the market and analyzing how they can fit into current regulatory and commercial frameworks (Kah, 2015).

Safety And Hazards


The safety and hazards information of Actinotetraose hexatiglate is not available in the retrieved data.


Future Directions


The future directions of Actinotetraose hexatiglate are not available in the retrieved data.


Relevant Papers


The relevant paper for Actinotetraose hexatiglate is “Structure of actinotetraose hexatiglate, a unique glucotetraose from an actinomycete bacterium” by R.W. Rickards, J.M. Rothschild, and E. Lacey1.


properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAUYHDLIURVPC-ZNKXWPPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinotetraose hexatiglate

Citations

For This Compound
8
Citations
RW Rickards, JM Rothschild, E Lacey - The Journal of Antibiotics, 1998 - jstage.jst.go.jp
… FAB-MS in negative ion mode of the actinotetraose hexatiglate afforded intense deprotonated and chloridecarrying molecular ions at m/z 1157 and 1193, and in positive mode …
Number of citations: 9 www.jstage.jst.go.jp
ZK Guo, RH Jiao, HF Dai, WL Mei… - Chemistry & …, 2013 - Wiley Online Library
… Actinotetraose hexatiglate (or tigloside; 1) with nonreducing glucotetraose skeleton was … metabolites produced led to the previously reported actinotetraose hexatiglate [10] (or tigloside; …
ZK Guo, GF Zhang, RH Jiao, Y Shen, Q Xu… - Planta …, 2012 - thieme-connect.com
… In summary, eight new compounds (1–8), appearing to have an unusual nonreducing glucotetraose skeleton like the one of the previously reported actinotetraose hexatiglate [11] or …
ZK Guo, W Yan, RX Tan, HM Ge - Journal of Asian Natural …, 2015 - Taylor & Francis
… Its molecular formula showed the addition of C 2 H 4 to that of the previously reported actinotetraose hexatiglate [Citation16] or tigloside [Citation17], suggesting the presence of two …
LN Mander, MA Bennett - Historical Records of Australian …, 2011 - CSIRO Publishing
… • Actinotetraose hexatiglate, a unique glucotetraose from an Actinomycete bacterium (133), … The actinotetraose hexatiglate and flagranone work was carried out in collaboration with Dr …
Number of citations: 1 www.publish.csiro.au
T Nakashima, R Okuyama, Y Kamiya… - The Journal of …, 2013 - nature.com
Three new natural products, designated trehangelins A, B and C, were isolated by solvent extraction, silica gel and octadecylsilyl silica gel column chromatographies and subsequent …
Number of citations: 56 0-www-nature-com.brum.beds.ac.uk
K Tiwari, RK Gupta - Studies in natural products chemistry, 2014 - Elsevier
New antibiotics are desperately needed to combat the increasing number of antibiotic resistant strains of pathogenic microorganisms. Natural products remain the most propitious …
XC Kun, LX Jun, XJ Qin, G Lei, DC Qun… - African Journal of …, 2011 - academicjournals.org
Plant parasitic nematodes cause damages to a variety of agricultural crops throughout the world. Only the rootknot nematodes (Meloidogyne spp.) cause about US $100 billion loss …
Number of citations: 7 academicjournals.org

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